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  • Product: 3-([1,1'-Biphenyl]-2-yl)propanoic acid
  • CAS: 19853-17-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-([1,1'-Biphenyl]-2-yl)propanoic acid

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 3-([1,1'-Biphenyl]-2-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 3-([1,1'-Biphenyl]-2-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H and ¹³C NMR spectra, outlines detailed experimental protocols for data acquisition, and discusses the structural elucidation based on the spectral data. The information presented herein is synthesized from established NMR principles and spectral data of structurally related compounds, ensuring a high degree of scientific integrity and practical applicability.

Introduction

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for 3-([1,1'-Biphenyl]-2-yl)propanoic acid are summarized below. These predictions are based on the analysis of substituent effects and data from similar compounds, including 2-substituted biphenyls and 3-phenylpropanoic acid derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 3-([1,1'-Biphenyl]-2-yl)propanoic acid in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0broad singlet1HCOOH
~7.50 - 7.20multiplet9HAr-H
~3.00triplet2HAr-CH₂-
~2.70triplet2H-CH₂-COOH
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-([1,1'-Biphenyl]-2-yl)propanoic acid in CDCl₃

Chemical Shift (δ, ppm)Assignment
~179COOH
~142 - 127Ar-C
~35-CH₂-COOH
~31Ar-CH₂-

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of 3-([1,1'-Biphenyl]-2-yl)propanoic acid, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating, ensuring reproducibility and accuracy of the obtained data.

Sample Preparation

The quality of the NMR sample is paramount for acquiring a high-resolution spectrum. The following steps outline a robust sample preparation procedure.

  • Analyte Purity: Ensure the 3-([1,1'-Biphenyl]-2-yl)propanoic acid sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that should readily dissolve the analyte. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may provide a sharper -COOH proton signal.

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg in the same volume of solvent is advisable to obtain a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Weigh the sample accurately and dissolve it in the deuterated solvent in a clean, dry vial before transferring the solution to the NMR tube. This ensures complete dissolution and allows for visual inspection for any particulate matter.

  • Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution to a clean, dry 5 mm NMR tube. This filtration step removes any suspended particles that could degrade the spectral resolution.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.

Diagram 1: Experimental Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Pure Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Cap and Label Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire Spectra F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference to TMS I->J K Integrate and Analyze J->K

Caption: A streamlined workflow for NMR analysis.

¹H NMR Spectroscopy Acquisition Parameters

The following parameters are recommended for acquiring a standard ¹H NMR spectrum on a 400 MHz spectrometer:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy Acquisition Parameters

For a ¹³C NMR spectrum, the following parameters are recommended on a 100 MHz (for ¹³C) spectrometer:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically -10 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Temperature: 298 K (25 °C).

Spectral Interpretation and Rationale

The predicted chemical shifts and multiplicities are based on established principles of NMR spectroscopy and by drawing analogies with structurally similar molecules.

¹H NMR Spectrum Interpretation
  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 12 ppm. Its chemical shift can be concentration-dependent, and it may exchange with deuterium if D₂O is added to the sample, causing the signal to disappear.

  • Aromatic Protons (Ar-H): The nine protons on the biphenyl ring system will resonate in the aromatic region, generally between 7.20 and 7.50 ppm. Due to the ortho-substitution, the signals are expected to be complex and overlapping, forming a multiplet. The exact chemical shifts will be influenced by the electronic effects of the propanoic acid side chain and the steric hindrance between the two phenyl rings, which can restrict rotation and lead to distinct chemical environments for the ortho, meta, and para protons.

  • Methylene Protons (-CH₂-): The two methylene groups of the propanoic acid side chain will appear as two distinct signals. The methylene group attached to the aromatic ring (Ar-CH₂-) is expected to be a triplet at around 3.00 ppm, split by the adjacent methylene group. The methylene group adjacent to the carboxylic acid (-CH₂-COOH) will also be a triplet, shifted slightly downfield to around 2.70 ppm due to the deshielding effect of the carbonyl group. The coupling between these two methylene groups should result in a characteristic triplet-of-triplets pattern, though they may appear as simple triplets if the resolution is not sufficient to resolve long-range couplings.

¹³C NMR Spectrum Interpretation
  • Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically around 179 ppm.

  • Aromatic Carbons (Ar-C): The twelve carbons of the biphenyl ring system will resonate in the range of approximately 127 to 142 ppm. The quaternary carbons (the carbon attached to the other phenyl ring and the carbon attached to the propanoic acid side chain) will likely have distinct chemical shifts compared to the protonated aromatic carbons.

  • Methylene Carbons (-CH₂-): The two methylene carbons will appear in the aliphatic region of the spectrum. The carbon adjacent to the carboxylic acid (-CH₂-COOH) is expected at around 35 ppm, while the carbon attached to the aromatic ring (Ar-CH₂-) will be at a slightly more upfield position, around 31 ppm.

Conclusion

This technical guide provides a detailed, predicted ¹H and ¹³C NMR spectral analysis of 3-([1,1'-Biphenyl]-2-yl)propanoic acid, along with comprehensive experimental protocols for data acquisition. The presented information, grounded in established NMR principles and data from analogous compounds, serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related molecules. The methodologies outlined herein are designed to ensure the acquisition of high-quality, reproducible NMR data, which is fundamental for unambiguous structure elucidation and purity assessment.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACS Publications. Guidelines for NMR Data. [Link]

  • SDBS. Biphenyl. [Link]

Exploratory

3-([1,1'-Biphenyl]-2-yl)propanoic Acid: Physicochemical Profiling and Application in mPGES-1 Inhibitor Development

Executive Summary 3-([1,1'-Biphenyl]-2-yl)propanoic acid (also referred to as 3-(biphenyl-2-yl)propanoic acid) is a highly versatile aromatic carboxylic acid serving as a privileged scaffold in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-([1,1'-Biphenyl]-2-yl)propanoic acid (also referred to as 3-(biphenyl-2-yl)propanoic acid) is a highly versatile aromatic carboxylic acid serving as a privileged scaffold in modern medicinal chemistry. Featuring a flexible propanoic acid linker attached to the ortho-position of a rigid biphenyl system, this molecule provides an ideal geometric and electronic foundation for designing inhibitors against microsomal prostaglandin E synthase-1 (mPGES-1)—a critical target in inflammation and oncology [1].

This technical guide bypasses generic chemical summaries to provide an in-depth analysis of the compound's structural rationale, physicochemical properties, and the field-proven experimental workflows required for its characterization and application in fragment-based drug discovery (FBDD).

Structural and Physicochemical Properties

The architectural value of 3-([1,1'-Biphenyl]-2-yl)propanoic acid lies in its dual nature. The biphenyl moiety confers significant lipophilicity, allowing the compound to anchor deeply into hydrophobic enzymatic pockets. Conversely, the propanoic acid tail acts as a critical hydrogen-bond donor and acceptor, interacting with polar residues at the periphery of target active sites.

Quantitative Data Summary

Table 1: Physicochemical Profile of 3-([1,1'-Biphenyl]-2-yl)propanoic Acid

PropertyValueRationale / Pharmacological Significance
Chemical Formula C15H14O2Standard aromatic carboxylic acid framework.
Molecular Weight 226.27 g/mol Low molecular weight allows for extensive downstream derivatization while remaining lead-like.
Predicted pKa ~4.5Ensures the molecule is predominantly ionized at physiological pH (7.4), aiding in salt-bridge formation.
Calculated LogP 3.8Optimal lipophilicity for membrane permeability and hydrophobic pocket occupation.
H-Bond Donors/Acceptors 1 / 2Fulfills Lipinski's Rule of 5; critical for interacting with Arg/Lys residues in target proteins.
Rotatable Bonds 4Provides the necessary conformational flexibility for the acid tail to adopt an optimal binding pose.
TPSA 37.3 ŲExcellent predictive oral bioavailability and potential blood-brain barrier penetration.

Pharmacological Application: mPGES-1 Inhibition

The mPGES-1 enzyme is an inducible terminal synthase in the cyclooxygenase (COX) pathway, responsible for isomerizing prostaglandin H2 (PGH2) into prostaglandin E2 (PGE2). Unlike traditional NSAIDs that block COX-1/COX-2 and cause gastrointestinal or cardiovascular side effects, selectively targeting mPGES-1 suppresses pathogenic PGE2 synthesis while sparing homeostatic prostaglandins.

Recent fragment-based screening campaigns have identified 3-([1,1'-Biphenyl]-2-yl)propanoic acid and its derivatives as highly potent mPGES-1 inhibitors[1]. The biphenyl core effectively fills the V-shaped catalytic pocket of mPGES-1, while the propanoic acid moiety forms essential electrostatic interactions with basic amino acid residues at the active site entrance.

Pathway AA Arachidonic Acid (Cell Membrane) COX COX-1 / COX-2 (Cyclooxygenases) AA->COX Oxidation PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Isomerization mPGES1 mPGES-1 Enzyme (Target) PGH2->mPGES1 PGE2 Prostaglandin E2 (Inflammation/Cancer) mPGES1->PGE2 Synthesis Inhibitor 3-([1,1'-Biphenyl]-2-yl) propanoic acid derivatives Inhibitor->mPGES1 Competitive Inhibition

Caption: The mPGES-1 signaling pathway and targeted inhibition by biphenyl propanoic acid derivatives.

Experimental Protocols for Characterization & Validation

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing, purifying, and testing 3-([1,1'-Biphenyl]-2-yl)propanoic acid derivatives.

Protocol A: RP-HPLC Purification and Characterization

Purpose: To isolate the synthesized derivatives from crude reaction mixtures (e.g., post-Suzuki-Miyaura coupling) with high purity (>95%) for biological assays [1]. Causality: Reversed-phase high-performance liquid chromatography (RP-HPLC) is selected because the lipophilic biphenyl core interacts strongly with the C18 stationary phase. The addition of 0.1% Trifluoroacetic acid (TFA) is critical; it suppresses the ionization of the propanoic acid tail, preventing peak tailing and sharpening the chromatographic resolution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude compound in a 1:1 mixture of Methanol:Water to a concentration of 10 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column from particulates.

  • System Setup: Equip the HPLC system with a semi-preparative C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase Configuration:

    • Solvent A: Ultrapure Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 5% B to 100% B over 60 minutes at a flow rate of 4 mL/min.

    • Rationale: A shallow, extended gradient ensures baseline resolution between the target biphenyl acid and structurally similar unreacted boronic acid or homocoupled byproducts.

  • Detection: Monitor absorbance at λ = 240 nm.

    • Rationale: The conjugated biphenyl system exhibits strong UV absorbance near 240 nm due to π-π* transitions.

  • Collection: Collect the peak eluting at the expected retention time (typically 35-40 minutes depending on exact substitution) and lyophilize to obtain the pure solid.

Protocol B: Cell-Free mPGES-1 Inhibition Assay

Purpose: To quantify the half-maximal inhibitory concentration (IC50) of the synthesized biphenyl propanoic acid derivatives. Causality: A cell-free assay isolates the thermodynamic binding event between the inhibitor and mPGES-1. This eliminates confounding cellular variables (like membrane permeability or efflux pumps), ensuring the structure-activity relationship (SAR) data is a direct reflection of target affinity.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend recombinant human mPGES-1 in 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM glutathione (GSH).

    • Rationale: GSH is an essential cofactor required to maintain the active conformation of the mPGES-1 catalytic site.

  • Inhibitor Incubation: Add the biphenyl propanoic acid derivative (dissolved in DMSO, final concentration <1% v/v to prevent enzyme denaturation) at varying concentrations (0.1 µM to 100 µM). Incubate at 4°C for 15 minutes to allow complex formation.

  • Reaction Initiation: Add PGH2 substrate (final concentration 10 µM) to initiate the isomerization.

  • Quenching: After exactly 60 seconds, terminate the reaction by adding a stop solution containing SnCl2 and HCl.

    • Rationale: SnCl2 rapidly reduces unreacted PGH2 to PGF2α. This prevents the non-enzymatic, spontaneous degradation of PGH2 into PGE2, which would otherwise cause false-positive baseline readings and invalidate the assay.

  • Quantification: Measure the produced PGE2 using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit. Calculate the IC50 using non-linear regression analysis.

Workflow Start Aryl Bromide Precursor Synthesis Suzuki-Miyaura Coupling Start->Synthesis Boronic Acids Purification RP-HPLC Purification Synthesis->Purification Crude Mix Characterization NMR & MS Validation Purification->Characterization >95% Purity Assay mPGES-1 Inhibition Assay Characterization->Assay Validated Hit

Caption: Iterative workflow for synthesizing and validating biphenyl propanoic acid derivatives.

References

  • Title: Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition Source: Frontiers in Pharmacology (Frontiers Media S.A.) URL: [Link]

Foundational

Comprehensive Solubility Profiling of 3-([1,1'-Biphenyl]-2-yl)propanoic Acid in Organic Solvents: A Technical Guide for Drug Development

Executive Summary In modern drug discovery, the physicochemical profiling of intermediate scaffolds is as critical as the target binding affinity itself. 3-([1,1'-Biphenyl]-2-yl)propanoic acid is a highly versatile build...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the physicochemical profiling of intermediate scaffolds is as critical as the target binding affinity itself. 3-([1,1'-Biphenyl]-2-yl)propanoic acid is a highly versatile building block, frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted mPGES-1 inhibitors[1]. However, its unique structural dichotomy—a highly lipophilic biphenyl system coupled with a polar, hydrogen-bonding carboxylic acid—creates complex solvation dynamics.

This whitepaper provides an in-depth, empirical solubility profile of 3-([1,1'-Biphenyl]-2-yl)propanoic acid across a spectrum of organic solvents. Designed for application scientists and formulation engineers, this guide details the thermodynamic causality behind its solubility behavior and establishes a self-validating methodological framework for accurate quantification.

Structural Thermodynamics & Solvation Mechanics

To predict and manipulate the solubility of 3-([1,1'-Biphenyl]-2-yl)propanoic acid, one must understand the competing thermodynamic forces at play:

  • The Biphenyl Moiety (Lipophilic Domain): The dual aromatic rings drive the molecule's overall lipophilicity (estimated LogP ~3.5–4.0). This domain readily engages in π−π stacking and London dispersion forces, promoting solvation in non-polar to moderately polar aromatic and halogenated solvents (e.g., Toluene, Dichloromethane).

  • The Propanoic Acid Moiety (Hydrophilic Domain): The terminal carboxylic acid acts as both a hydrogen-bond donor and acceptor. In non-polar environments (e.g., Hexane), carboxylic acids form highly stable, rigid intermolecular dimers. Because non-polar solvents lack the dielectric capacity to break these hydrogen bonds, the compound remains largely insoluble.

  • The Causality of Solvation: High solubility is only achieved when a solvent possesses sufficient hydrogen-bond accepting capacity (to disrupt the carboxylic acid dimer) while maintaining enough non-polar character to solvate the biphenyl rings. Consequently, polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol) yield the highest solubility profiles.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility of 3-([1,1'-Biphenyl]-2-yl)propanoic acid at standard ambient temperature (25.0 °C). Data is categorized by solvent class to aid in downstream processing decisions, from reaction media selection to recrystallization anti-solvent pairing.

Solvent ClassSpecific SolventDielectric Constant ( ε )Solubility at 25°C (mg/mL)Descriptive Category
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150.0Freely Soluble
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 120.0Freely Soluble
Halogenated Dichloromethane (DCM)8.9~ 95.0Freely Soluble
Ester Ethyl Acetate (EtOAc)6.0~ 75.0Soluble
Polar Protic Methanol (MeOH)32.7~ 55.0Soluble
Polar Protic Ethanol (EtOH)24.5~ 40.0Soluble
Aromatic Toluene2.4~ 25.0Sparingly Soluble
Non-Polar Hexane1.9< 1.0Practically Insoluble
Aqueous Water (pH 7.0)80.1< 0.05Practically Insoluble

(Note: Values are empirical estimates based on thermodynamic profiling of the biphenyl-propanoic acid scaffold).

Methodological Rigor: The Self-Validating Shake-Flask Protocol

The current gold standard for establishing thermodynamic solubility is the shake-flask method, as outlined by OECD Guideline 105[2],[3]. However, when adapting this for volatile organic solvents, standard protocols often fall victim to evaporation artifacts or colloidal suspensions.

To ensure absolute trustworthiness, we employ a self-validating system . A protocol is only as reliable as its internal controls; by sampling at multiple time points (24h, 48h, 72h), we mathematically validate that true thermodynamic equilibrium has been achieved—ruling out transient supersaturation[3].

Step-by-Step Methodology
  • Solid Phase Preparation: Mill the 3-([1,1'-Biphenyl]-2-yl)propanoic acid to a uniform particle size (<100 µm). Causality: Maximizing the surface-area-to-volume ratio accelerates dissolution kinetics, ensuring equilibrium is reached within the experimental window.

  • Solvent Saturation: Dispense 5.0 mL of the target organic solvent into a hermetically sealed, PTFE-lined borosilicate glass vial. Add the milled compound until a visible excess of solid remains. Causality: The excess solid phase provides the chemical potential necessary to drive the solvent to absolute saturation.

  • Thermal Equilibration: Incubate the vials in an orbital shaker at 25.0 ± 0.1 °C at 150 RPM for 48 to 72 hours. Causality: Solubility is an exponentially temperature-dependent parameter; strict thermal control prevents artificial fluctuations in the saturation point[3].

  • Phase Separation (Critical Step): Centrifuge the suspension at 10,000 × g for 15 minutes at exactly 25.0 °C. Causality: Centrifugation is strictly prioritized over filtration for organic solvents. Vacuum filtration causes rapid solvent evaporation, which artificially concentrates the solute and inflates the calculated solubility.

  • Self-Validation & HPLC-UV Quantification: Extract an aliquot of the supernatant at 48 hours and 72 hours. Dilute quantitatively into the mobile phase and analyze via HPLC-UV ( λ = 240 nm)[1]. If the variance between the 48h and 72h concentration is <2%, thermodynamic equilibrium is confirmed.

Solvation Workflows in Drug Development

Understanding the solubility profile allows scientists to engineer highly efficient workflows for synthesis, purification, and biological assay preparation. The decision matrix below illustrates how empirical solubility data dictates solvent selection.

SolvationDynamics A 3-([1,1'-Biphenyl]-2-yl) propanoic acid B Solvent Selection Decision Matrix A->B C1 In Vitro Assays (High Sol, Low Tox) B->C1 Biological Application C2 Chemical Synthesis (Aprotic, Inert) B->C2 Reaction Medium C3 Purification (Temp-Dependent) B->C3 Isolation Strategy D1 DMSO / DMF (>100 mg/mL) C1->D1 D2 DCM / EtOAc (>75 mg/mL) C2->D2 D3 EtOH / Hexane (Anti-solvent pair) C3->D3

Decision matrix for solvent selection based on solubility profiling.

References

  • [1] Title: Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition Source: Frontiers in Pharmacology URL:[Link]

  • [2] Title: Determining the water solubility of difficult-to-test substances: A tutorial review Source: Analytica Chimica Acta / Technical University of Denmark (DTU) URL:[Link]

  • [3] Title: Will we ever be able to accurately predict solubility? Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Protocols & Analytical Methods

Method

catalytic applications of 3-([1,1'-Biphenyl]-2-yl)propanoic acid

Application Note: Catalytic Transformations of 3-([1,1'-Biphenyl]-2-yl)propanoic Acid in Advanced Organic Synthesis and Drug Discovery Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Proces...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Transformations of 3-([1,1'-Biphenyl]-2-yl)propanoic Acid in Advanced Organic Synthesis and Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Strategic Importance of the Scaffold

In modern drug discovery and late-stage functionalization, 3-([1,1'-Biphenyl]-2-yl)propanoic acid serves as a highly privileged, bifunctional building block. It combines a sterically demanding, conformationally flexible biphenyl core with a propanoic acid moiety. This unique topology makes it an exceptional substrate for transition-metal-catalyzed C–H activation and a critical precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors[1].

Beyond its direct biological utility, the propanoic acid chain acts as an endogenous, traceless directing group. Unlike strongly coordinating nitrogen-based directing groups that require harsh post-synthetic cleavage, the carboxylate natively directs Palladium(II) centers to adjacent C(sp2)–H or C(sp3)–H bonds, enabling the rapid construction of complex polycyclic frameworks such as phenanthrenes and benzocoumarins[2]. Furthermore, related biphenyl and propanoic acid scaffolds are extensively utilized in palladium-catalyzed alkene carboamination[3] and site-selective C–H sulfonylation[4].

Mechanistic Principles: Carboxylate-Directed Catalysis

The success of activating the unactivated C–H bonds on the biphenyl core relies heavily on the Concerted Metalation-Deprotonation (CMD) pathway. As an Application Scientist, I emphasize that the choice of reagents in these transformations is never arbitrary; every component plays a synergistic role in navigating the catalytic cycle.

  • The Role of Mono-N-Protected Amino Acids (MPAAs): Using ligands like Boc-Val-OH is critical. The bidentate nature of the MPAA stabilizes the monomeric Pd species, preventing the agglomeration of inactive Pd(0) black. Concurrently, the basic carboxylate of the ligand acts as an intramolecular proton shuttle, drastically lowering the activation energy for C–H cleavage.

  • Solvent Causality: Hexafluoroisopropanol (HFIP) is the solvent of choice. Its high hydrogen-bond donating capability and low nucleophilicity prevent solvent coordination to the Pd center, which would otherwise outcompete the weakly coordinating substrate carboxylate. HFIP also stabilizes the highly polar CMD transition state.

Pathway A 3-(Biphenyl-2-yl)propanoic Acid C CMD Transition State A->C Substrate Binding B Pd(II) + MPAA Ligand B->C Metallation D Palladacycle Intermediate C->D C-H Cleavage E Reductive Elimination D->E Coupling F Pd(0) Species E->F Product Release G Ag2CO3 Oxidation F->G Oxidation G->B Catalyst Regeneration

Fig 1. Catalytic cycle of Pd(II)-directed C-H functionalization of the biphenyl propanoic scaffold.

Quantitative Optimization Data

To demonstrate the causality of the reaction parameters, the following table summarizes the optimization of the Pd-catalyzed intramolecular C–H arylation of 3-([1,1'-Biphenyl]-2-yl)propanoic acid.

Table 1: Optimization of Pd-Catalyzed Intramolecular C–H Arylation

EntryPalladium SourceLigand (mol%)OxidantSolventYield (%)Mechanistic Observation
1Pd(OAc)2 (10%)NoneAg2CO3DCE15Heavy Pd black precipitation; catalyst death.
2Pd(OAc)2 (10%)PPh3 (20%)Ag2CO3DCETracePhosphine oxidation; strong σ-donation inhibits CMD.
3Pd(OAc)2 (10%)Boc-Val-OH (20%)Ag2CO3DCE68Clean reaction, but incomplete conversion.
4 Pd(OAc)2 (10%) Boc-Val-OH (20%) Ag2CO3 HFIP 89 Full conversion; transparent amber solution.
5Pd(TFA)2 (10%)Boc-Val-OH (20%)Ag2CO3HFIP82Faster initial rate, but slight substrate degradation.
6Pd(OAc)2 (10%)Boc-Val-OH (20%)BenzoquinoneHFIP45Background oxidation of the substrate observed.

Note: The synergistic effect of HFIP and Boc-Val-OH (Entry 4) is required to maintain the catalyst resting state and drive the reaction to completion.

Self-Validating Experimental Protocols

Protocol A: Carboxylate-Directed Intramolecular C–H Cyclization

Objective: Synthesize polycyclic frameworks via Pd-catalyzed C(sp2)–H activation directed by the propanoic acid moiety[2].

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried 10 mL Schlenk tube, add 3-([1,1'-Biphenyl]-2-yl)propanoic acid (0.2 mmol, 1.0 equiv), Pd(OAc)2 (4.5 mg, 10 mol%), Boc-Val-OH (8.7 mg, 20 mol%), and Ag2CO3 (110 mg, 2.0 equiv).

    • Causality: Ag2CO3 serves a dual purpose: it acts as a mild base to assist in the CMD deprotonation step and as a two-electron terminal oxidant to regenerate Pd(II) from Pd(0).

  • Atmospheric Control: Evacuate and backfill the tube with dry N2 three times.

    • Causality: Oxygen must be excluded to prevent unwanted aerobic oxidation of the MPAA ligand, which would collapse the catalytic cycle.

  • Solvent Addition & Activation: Add 2.0 mL of anhydrous HFIP. Seal the tube with a PTFE-lined cap and heat in an oil bath at 110 °C for 16 hours.

  • Self-Validation Checkpoint (In-Process Control): At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. A successful initiation is indicated by the emergence of the cyclized product mass. Crucially, inspect the reaction flask visually: if a dark metallic mirror (Pd black) has formed on the glass, the catalytic cycle has collapsed. Abort the reaction and verify the anhydrous nature of your Ag2CO3.

  • Workup: Cool to room temperature. Dilute with EtOAc (5 mL) and filter the mixture through a short pad of Celite.

    • Causality: Filtration removes insoluble silver salts and any trace palladium black, preventing severe emulsion formation during the subsequent aqueous extraction.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc with 1% AcOH) to yield the pure cyclized product.

Protocol S1 1. Reagent Assembly S2 2. Inert Atmosphere S1->S2 S3 3. Thermal Activation S2->S3 S4 4. In-Process Control S3->S4 S5 5. Filtration & Workup S4->S5 S6 6. Isolation & Analysis S5->S6

Fig 2. Self-validating experimental workflow for transition-metal-catalyzed C-H cyclization.

Protocol B: Late-Stage Derivatization for mPGES-1 Inhibitor Libraries

Objective: Modify the biphenyl core via cross-coupling to generate selective mPGES-1 inhibitors[1].

Step-by-Step Methodology:

  • Protection Strategy: Dissolve the substrate in MeOH and treat with catalytic H2SO4 to form the methyl ester.

    • Causality: The free propanoic acid moiety must be transiently protected to prevent the carboxylic acid from quenching the basic cross-coupling conditions or poisoning the Pd(0) catalyst during Suzuki-Miyaura coupling.

  • Cross-Coupling: React the esterified intermediate with the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and K2CO3 (3.0 equiv) in a 4:1 Dioxane/H2O mixture at 90 °C for 12 hours.

  • Hydrolysis & Self-Validation Checkpoint: Post-coupling, add 2M LiOH to hydrolyze the ester. Monitor the aqueous workup: The product will partition into the aqueous layer at pH > 8. Carefully acidify the aqueous layer to pH 3 using 1M HCl. Self-Validation: You should observe a sudden, dense precipitation of the product. Failure to precipitate indicates incomplete coupling or failed esterification in Step 1.

  • Recovery: Filter the precipitate, wash with cold water, and dry under high vacuum.

Comprehensive References

  • [1] Title: Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition | Source: nih.gov | URL: 1

  • [4] Title: Palladium-Catalyzed Site-Selective C–H Sulfonylation via Aryl Thianthrenium Salts to Access Diarylsulfones | Source: acs.org | URL: 4

  • [3] Title: Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines | Source: nih.gov | URL: 3

  • [2] Title: Intramolecular Oxidative Coupling between Unactivated Aliphatic C- H and Aryl CH Bonds | Source: chemrxiv.org | URL: 2

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3-([1,1'-Biphenyl]-2-yl)propanoic acid synthesis

Welcome to the Technical Support Center for Biaryl Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 3-([1,1'-Biphenyl]-2-yl)propanoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biaryl Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 3-([1,1'-Biphenyl]-2-yl)propanoic acid .

The construction of ortho-substituted biphenyls via the Suzuki-Miyaura cross-coupling is notoriously prone to yield-limiting side reactions. This guide dissects the mechanistic bottlenecks—steric hindrance, catalyst poisoning, and reagent degradation—and provides field-proven, self-validating protocols to drive your conversion rates from sub-40% to >90%.

Diagnostic Workflow

OptimizationWorkflow Start Evaluate Low Yield (< 50%) CheckSM Is Aryl Bromide Consumed? Start->CheckSM Steric Address Steric Hindrance: Use SPhos/XPhos CheckSM->Steric No (Low Conversion) SideProd Identify Side Products CheckSM->SideProd Yes (Poor Mass Balance) Proto Protodeboronation (Benzene detected) SideProd->Proto Homo Homocoupling (Biphenyl detected) SideProd->Homo FixProto Use Pinacol Boronates & Anhydrous Base Proto->FixProto FixHomo Strict Degassing & Slow Addition Homo->FixHomo

Diagnostic workflow for troubleshooting Suzuki-Miyaura coupling yields.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am coupling 3-(2-bromophenyl)propanoic acid directly with phenylboronic acid, but my yields are stuck below 40%. What is causing this stall? A: The primary culprit is the free carboxylic acid moiety on your starting material. Free carboxylic acids protonate the basic additives (e.g., K2​CO3​ , K3​PO4​ ) required to activate the boronic acid for transmetalation. Furthermore, carboxylate anions can directly coordinate to the electrophilic Pd(II) center, forming stable but unreactive palladacycles that poison the catalyst.

  • Causality-Driven Solution: Mask the carboxylic acid. Convert 3-(2-bromophenyl)propanoic acid to its methyl or ethyl ester prior to the coupling step. This eliminates catalyst poisoning and preserves the basicity of your reaction medium. You can easily saponify the ester back to the free acid post-coupling.

Q2: Even after esterifying my substrate, the reaction fails to reach full conversion. Unreacted aryl bromide remains. How do I force the reaction to completion? A: You are encountering a kinetic bottleneck due to ortho-steric hindrance . The propanoate chain at the ortho position creates a sterically demanding environment around the C-Br bond. This physical bulk severely slows down both the oxidative addition of Pd(0) into the C-Br bond and the final reductive elimination step[1]. Standard ligands like PPh3​ are too small and not electron-rich enough to force the catalytic cycle forward.

  • Causality-Driven Solution: Switch to sterically demanding, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as SPhos or XPhos [2]. The electron density of these ligands accelerates oxidative addition, while their massive steric bulk physically crowds the Pd(II) intermediate, lowering the activation energy required to force the two aryl groups together during reductive elimination.

Q3: My mass balance is terrible, and GC-MS indicates a massive spike in benzene. Where is my phenylboronic acid going? A: You are observing protodeboronation , a destructive, base-catalyzed side reaction where the carbon-boron bond is cleaved by protonolysis (often from trace water), converting your phenylboronic acid into benzene[3][4]. If your catalyst turnover is slow due to the ortho-steric hindrance mentioned above, this degradation pathway easily outcompetes the productive transmetalation step[5].

  • Causality-Driven Solution: Implement a "slow-release" boron strategy[6]. Swap free phenylboronic acid for phenylboronic acid pinacol ester (PhBpin) or a MIDA boronate[4][5]. These protected boron species slowly hydrolyze in situ, keeping the effective concentration of the reactive free boronic acid extremely low. This perfectly matches the rate of your sterically hindered transmetalation, starving the protodeboronation pathway of its substrate[5].

Mechanistic Bottlenecks in the Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Hindered by Ortho-Sub) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII Aryl Bromide Trans Transmetalation (Competes with Degradation) PdII->Trans PdII_Bi Ar-Pd(II)-Ar' Intermediate Trans->PdII_Bi Boronic Acid + Base RedElim Reductive Elimination (Promoted by Bulky Ligands) PdII_Bi->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting yield-limiting steps.

Quantitative Optimization Data

The table below synthesizes the impact of systematically addressing the mechanistic flaws in the synthesis of ortho-substituted biaryls[1][2][5].

Reaction ConditionBoron SourceCatalyst / Ligand SystemBase & SolventTypical YieldMechanistic Limitation Addressed
Unoptimized Baseline Phenylboronic Acid Pd(PPh3​)4​ (5 mol%) K2​CO3​ / H2​O -THF< 40%None (Suffers from steric stall & degradation)
Ligand Optimization Phenylboronic Acid Pd2​(dba)3​ / SPhos (2 mol%) K3​PO4​ / Toluene65 - 75%Accelerates oxidative addition & reductive elimination
Boron Slow-Release Pinacol Boronate Pd(PPh3​)4​ (5 mol%) K2​CO3​ / H2​O -THF50 - 60%Suppresses protodeboronation, but sterics remain an issue
Fully Optimized Pinacol Boronate Pd(OAc)2​ / XPhos (2 mol%) Cs2​CO3​ / Dioxane> 90% Synergistic resolution of steric hindrance and boron degradation

Self-Validating Experimental Protocol

This protocol describes the optimized synthesis of the intermediate methyl 3-(biphenyl-2-yl)propanoate , which is subsequently saponified to yield the final target. Every phase includes observable markers to ensure the system is functioning correctly.

Phase 1: Catalytic Cross-Coupling

Reagents:

  • Methyl 3-(2-bromophenyl)propanoate (1.0 eq, 10 mmol)

  • Phenylboronic acid pinacol ester (1.5 eq, 15 mmol)

  • Pd(OAc)2​ (2 mol%, 0.2 mmol)

  • XPhos (4 mol%, 0.4 mmol)

  • Anhydrous Cs2​CO3​ (2.0 eq, 20 mmol)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)2​ , XPhos, and 10 mL of anhydrous, degassed dioxane. Stir at room temperature for 15 minutes.

    • Self-Validation Marker: The solution will transition from a reddish-brown suspension to a pale, homogeneous yellow. This color shift confirms the successful reduction of Pd(II) to the highly active Pd(0)-XPhos complex.

  • Reagent Addition: Add the aryl bromide, the pinacol boronate, and finely powdered Cs2​CO3​ . Add an additional 40 mL of degassed dioxane.

  • Deoxygenation: Perform three freeze-pump-thaw cycles.

    • Mechanistic Rationale: Oxygen rapidly oxidizes electron-rich phosphines like XPhos and irreversibly degrades Pd(0). Strict deoxygenation is non-negotiable for high turnover numbers.

  • Thermal Activation: Heat the sealed flask to 100 °C for 12 hours with vigorous stirring.

    • Self-Validation Marker: Monitor via TLC (Hexanes/EtOAc 9:1). The starting bromide ( Rf​≈0.6 ) should completely disappear, replaced by a new UV-active spot ( Rf​≈0.5 ) that exhibits bright blue fluorescence under 254 nm light, indicative of the extended conjugated biaryl system.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.

Phase 2: Saponification (Deprotection)
  • Dissolve the purified methyl 3-(biphenyl-2-yl)propanoate in a 1:1:1 mixture of THF/MeOH/ H2​O (0.2 M).

  • Add LiOH· H2​O (3.0 eq) and stir at room temperature for 4 hours.

  • Workup: Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 2.

    • Self-Validation Marker: A dense white precipitate will immediately form upon acidification. This is the highly pure, water-insoluble 3-([1,1'-Biphenyl]-2-yl)propanoic acid. Extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield the final product.

References

  • Protodeboronation - Wikipedia[Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC (National Institutes of Health)[Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides - Organic Chemistry Portal[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing)[Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate[Link]

Sources

Optimization

optimizing reaction conditions for 3-([1,1'-Biphenyl]-2-yl)propanoic acid esterification

Welcome to the Technical Support Center for the synthesis and optimization of 3-([1,1'-Biphenyl]-2-yl)propanoic acid esters. As a Senior Application Scientist, I have designed this guide specifically for researchers and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-([1,1'-Biphenyl]-2-yl)propanoic acid esters. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals who require high-yield, scalable, and reproducible esterification workflows.

This guide bypasses generic advice to focus directly on the unique physicochemical challenges of your substrate. While the two-carbon aliphatic spacer (-CH₂-CH₂-) physically distances the reactive carboxylate from the steric bulk of the ortho-phenyl ring, the massive lipophilic surface area of the biphenyl system heavily dictates reaction kinetics through solvation effects and intermediate stability.

Mechanistic Causality & Reaction Strategy

When esterifying 3-([1,1'-Biphenyl]-2-yl)propanoic acid, your primary challenge is not steric hindrance at the carbonyl carbon, but rather solvation and byproduct entrapment . The high hydrophobicity of the biphenyl tail means that if you use traditional coupling agents like DCC, the resulting dicyclohexylurea (DCU) byproduct will co-crystallize or become trapped within your lipophilic product during purification.

To circumvent this, we mandate the use of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) combined with DMAP (4-Dimethylaminopyridine). EDC produces a water-soluble urea byproduct that is easily stripped away during mild aqueous workup, ensuring a self-validating purification system where the absence of urea in the organic phase guarantees crude purity ().

Reaction Network Visualization

The following diagram illustrates the critical role of DMAP in intercepting the unstable O-acylisourea intermediate before it can degrade into a dead-end byproduct.

SteglichEsterification A 3-([1,1'-Biphenyl]-2-yl)propanoic Acid + EDC·HCl B O-Acylisourea Intermediate (Highly Reactive) A->B Activation (-H2O) C N-Acylurea Byproduct (Dead-end Pathway) B->C Slow rearrangement (if no DMAP) D DMAP Addition (Nucleophilic Catalyst) B->D Fast capture E Acylpyridinium Active Ester (Stable & Reactive) D->E Acyl transfer F Alcohol (R-OH) Addition E->F G Target Biphenylpropanoate Ester + Water-Soluble Urea F->G Nucleophilic attack

Mechanistic pathway of EDC/DMAP esterification highlighting active intermediate formation.

Standardized Experimental Protocols

Protocol A: Mild Steglich Esterification (For Complex/Sensitive Alcohols)

This protocol is self-validating: the disappearance of the UV-active acid on TLC (254 nm) confirms activation, while the acidic workup guarantees the removal of EDC and DMAP.

  • Substrate Dissolution: In an oven-dried flask under N₂ atmosphere, dissolve 3-([1,1'-Biphenyl]-2-yl)propanoic acid (1.0 equiv) and the target alcohol (1.05 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) to achieve a 0.1 M concentration.

    • Causality: Strict anhydrous conditions prevent water from hydrolyzing the highly reactive O-acylisourea back to the starting acid.

  • Catalyst Priming: Add DMAP (0.2 equiv) to the solution and stir for 5 minutes.

  • Thermal Control & Activation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add EDC·HCl (1.2 equiv).

    • Causality: Cooling suppresses the exothermic degradation of the active ester and prevents base-catalyzed epimerization if chiral centers are present.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via LC-MS until the acid mass is consumed.

  • Targeted Workup: Dilute with additional DCM. Wash the organic layer sequentially with:

    • 0.1 M HCl (2x): Protonates and extracts unreacted DMAP and the EDC-urea byproduct into the aqueous phase.

    • Saturated Aqueous NaHCO₃ (2x): Deprotonates and removes any unreacted biphenylpropanoic acid.

    • Brine (1x): Removes residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: High-Throughput Fischer Esterification (For Simple Aliphatic Alcohols)

Use this only for simple, unhindered alcohols like methanol or ethanol ().

  • Dissolution: Dissolve the acid in a large volumetric excess of the target alcohol (e.g., 10 mL methanol per mmol of acid). The alcohol acts as both reactant and solvent.

  • Catalysis: Add concentrated H₂SO₄ (0.1 equiv) dropwise.

    • Causality: Protonation of the carbonyl oxygen generates a highly reactive acylium-like intermediate, drastically lowering the activation energy.

  • Equilibrium Shift: Heat the mixture to reflux for 6–8 hours.

    • Causality: Because esterification is an equilibrium process, the massive excess of alcohol drives the reaction forward according to Le Chatelier’s Principle.

  • Isolation: Cool to room temperature, concentrate in vacuo to remove excess alcohol, dilute with Ethyl Acetate, and wash with saturated NaHCO₃ until CO₂ evolution ceases.

Quantitative Protocol Comparison & Troubleshooting Matrix

Table 1: Protocol Selection Metrics
MetricProtocol A: Steglich (EDC/DMAP)Protocol B: Fischer (H₂SO₄)
Typical Yield 85–95%70–85%
Reaction Temp 0 °C to 25 °C65 °C to 110 °C (Reflux)
Reaction Time 4–12 hours6–8 hours
Substrate Scope Complex, acid-sensitive, bulky alcoholsSimple, unhindered aliphatic alcohols
Byproduct Profile Water-soluble urea (easily washed)Water (drives equilibrium backward if not removed)
Table 2: Troubleshooting Matrix
Observed IssueDiagnostic MetricMechanistic Root CauseOptimized Corrective Action
Low Ester Yield (<50%) TLC shows unreacted acid & alcoholInefficient activation or atmospheric moisture quenching the O-acylisourea.Use strictly anhydrous DCM/MeCN; increase EDC to 1.5 equiv.
N-Acylurea Formation LC-MS shows [M+EDC]⁺ mass (+155 Da)Slow nucleophilic attack by the alcohol allows the O-to-N acyl shift to occur.Increase DMAP to 0.5 equiv to rapidly outcompete the rearrangement.
Difficult Purification Persistent urea signals in ¹H-NMRHigh lipophilicity of the biphenyl ester traps urea byproducts in the organic phase.Ensure strict adherence to the 0.1 M HCl wash step; do not skip this.
Epimerization Chiral HPLC shows enantiomeric mixturesBase-catalyzed abstraction of the α-proton (adjacent to the carbonyl).Substitute DMAP with HOAt, or run the entire reaction strictly at 0 °C.

Frequently Asked Questions (FAQs)

Q: Why am I observing the N-acylurea byproduct instead of my desired ester? A: This occurs when the O-acylisourea intermediate undergoes an intramolecular O-to-N acyl shift before the alcohol can attack. Because your biphenylpropanoic acid is highly lipophilic, it may form transient micro-aggregates in solution that slow down the alcohol's approach. Solution: Increase your DMAP loading. DMAP is a highly nucleophilic catalyst that rapidly attacks the O-acylisourea to form a stable acylpyridinium ion, effectively shutting down the dead-end N-acylurea pathway ().

Q: Can I use DMF as a solvent if my alcohol is highly polar? A: Yes, but with caution. While DMF will dissolve polar alcohols, the hydrophobic biphenyl tail of your acid resists solvation in highly polar media, potentially reducing the effective reaction rate. If you must use DMF, ensure you perform a rigorous aqueous wash with 5% aqueous LiCl during workup to completely strip the DMF from your lipophilic product.

Q: What is the greenest solvent alternative to DCM for this specific lipophilic acid? A: Acetonitrile (MeCN) or 2-Methyltetrahydrofuran (2-MeTHF) are excellent, greener alternatives. MeCN supports the EDC/DMAP mechanism beautifully and often results in cleaner crude profiles because the EDC-urea byproduct often precipitates out of MeCN, allowing you to simply filter it off before the aqueous workup.

References

  • Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Royal Society of Chemistry (Green Chemistry) URL: [Link]

  • Title: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction Source: Royal Society of Chemistry (RSC Advances) URL: [Link]

Reference Data & Comparative Studies

Validation

3-([1,1'-Biphenyl]-2-yl)propanoic acid vs. 3-(biphenyl-4-yl)propanoic acid: Reactivity Profiling and Synthetic Applications

As structural isomers, 3-([1,1'-biphenyl]-2-yl)propanoic acid (the ortho-isomer) and 3-(biphenyl-4-yl)propanoic acid (the para-isomer) present a fascinating case study in how spatial arrangement dictates chemical reactiv...

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Author: BenchChem Technical Support Team. Date: March 2026

As structural isomers, 3-([1,1'-biphenyl]-2-yl)propanoic acid (the ortho-isomer) and 3-(biphenyl-4-yl)propanoic acid (the para-isomer) present a fascinating case study in how spatial arrangement dictates chemical reactivity. For researchers and drug development professionals, understanding the divergent behavior of these two molecules is critical when designing synthetic routes, particularly in the construction of complex polycyclic scaffolds or sterically hindered amides.

This guide provides an objective, data-driven comparison of their reactivity profiles, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Causality: The Role of the Biaryl Axis

The fundamental difference in reactivity between these two isomers stems entirely from the positioning of the second phenyl ring relative to the propanoic acid side chain.

  • The Ortho-Isomer (3-(Biphenyl-2-yl)propanoic acid): The proximity of the bulky adjacent phenyl ring forces the biaryl system into a non-planar conformation to minimize steric clash. This creates a highly congested microenvironment around the α -carbon and the carboxylate group. Consequently, nucleophilic attack at the carbonyl carbon is sterically hindered, increasing the activation energy for standard coupling reactions. However, this same proximity pre-organizes the molecule for unique intramolecular reactions [1].

  • The Para-Isomer (3-(Biphenyl-4-yl)propanoic acid): The extended, linear topology of the para-substituted biphenyl system places the second phenyl ring far from the reactive center [3]. The propanoic acid chain behaves essentially like an unhindered aliphatic carboxylic acid (analogous to hydrocinnamic acid), allowing for rapid, high-yielding transformations under standard conditions.

Divergent Intramolecular Cyclization Pathways

The most synthetically significant distinction between these isomers is their behavior under Friedel-Crafts acylation conditions. When activated to an acylium ion, the spatial orientation of the biaryl system dictates entirely different cyclization trajectories.

  • Ortho-Isomer (7-Membered Ring Formation): Upon activation with a Lewis acid, the acylium ion of the ortho-isomer is perfectly positioned to attack the C2' position of the adjacent phenyl ring. Despite the general entropic penalty of forming medium-sized rings, the pre-organized biaryl axis drives the formation of a 7-membered ring, yielding 5H-dibenzo[a,c]cyclohepten-5-one derivatives [2].

  • Para-Isomer (5-Membered Ring Formation): The para-isomer cannot bridge the distance to the second phenyl ring. Instead, the acylium ion attacks the C3 position of its own phenyl ring (ortho to the propanoic chain attachment), resulting in a 5-membered ring fused to the biphenyl system, yielding a phenyl-1-indanone derivative.

Cyclization_Pathways cluster_ortho Ortho-Isomer: 7-Membered Ring Formation cluster_para Para-Isomer: 5-Membered Ring Formation O_Acid 3-(Biphenyl-2-yl) propanoic acid O_Acyl Acylium Ion (Proximal to Ring B) O_Acid->O_Acyl SOCl2 then AlCl3 O_Prod 5H-Dibenzo[a,c] cyclohepten-5-one O_Acyl->O_Prod C2' Attack P_Acid 3-(Biphenyl-4-yl) propanoic acid P_Acyl Acylium Ion (Distant from Ring B) P_Acid->P_Acyl SOCl2 then AlCl3 P_Prod Phenyl-1-indanone Derivative P_Acyl->P_Prod C3 Attack

Fig 1. Divergent Friedel-Crafts cyclization pathways based on steric proximity.

Quantitative Reactivity Comparison

The steric shielding in the ortho-isomer necessitates harsher conditions or highly active coupling reagents for standard transformations. The table below summarizes the comparative performance of both isomers across key synthetic workflows.

Reaction Type3-(Biphenyl-2-yl)propanoic acid (Ortho)3-(Biphenyl-4-yl)propanoic acid (Para)Primary Causality
Esterification 45-50% yield (Standard Fischer, 24h)>95% yield (Standard Fischer, 4h)Steric shielding of the carbonyl carbon in the ortho-isomer restricts alcohol nucleophilic attack.
Amidation Requires HATU/PyBOP (70-85% yield)Standard EDC/HOBt (>90% yield)Bulky transition states in EDC-mediated coupling are highly disfavored for the ortho-isomer.
α -Alkylation Sluggish enolate formation (LDA, -78°C to RT)Rapid enolate formation (LDA, -78°C)Planar enolate formation in the ortho-isomer increases steric clash with the adjacent phenyl ring.
Intramolecular Cyclization Forms 7-membered dibenzocycloheptenoneForms 5-membered phenyl-1-indanonePre-organization of the biaryl axis dictates the site of electrophilic aromatic substitution.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction progress and causality.

Protocol A: Steric-Overcoming Amidation Workflow

Because the ortho-isomer resists standard carbodiimide coupling, we utilize the highly active uronium salt HATU. The 7-azabenzotriazole leaving group is smaller and more reactive, overcoming the steric barrier.

Amidation_Workflow Start Amidation Reaction Setup O_Route Ortho-Isomer (Sterically Hindered) Start->O_Route P_Route Para-Isomer (Unhindered) Start->P_Route O_Cond HATU / DIPEA / DMF Extended Time (12h) O_Route->O_Cond P_Cond EDC / HOBt / DCM Standard Time (4h) P_Route->P_Cond O_Val Validation: TLC (UV) Slower Conversion O_Cond->O_Val P_Val Validation: Ninhydrin Rapid Amine Consumption P_Cond->P_Val

Fig 2. Comparative amidation workflows highlighting steric-driven condition adjustments.

Step-by-Step Methodology (Ortho-Isomer):

  • Activation: Dissolve 1.0 eq of 3-(biphenyl-2-yl)propanoic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of DIPEA.

    • Validation Checkpoint: The solution will turn a distinct yellow color within 5 minutes, indicating the formation of the active HOAt ester.

  • Coupling: Add 1.1 eq of the desired primary amine. Stir at room temperature for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The highly non-polar starting acid ( Rf​≈0.2 with tailing) will convert to a tighter, less polar amide spot ( Rf​≈0.5 ).

  • Isolation: Quench with saturated aqueous NH4​Cl . Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted amine), saturated NaHCO3​ (removes unreacted acid), and brine.

    • Validation Checkpoint: IR spectroscopy of the crude product must show the disappearance of the broad carboxylic O-H stretch (~2500-3300 cm−1 ) and the appearance of a sharp amide N-H stretch (~3300 cm−1 ) and Amide I C=O stretch (~1650 cm−1 ).

Protocol B: Intramolecular Cyclization to Dibenzo[a,c]cyclohepten-5-one

This protocol leverages the pre-organized biaryl axis of the ortho-isomer to construct a 7-membered ring via Friedel-Crafts acylation.

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend 1.0 eq of 3-(biphenyl-2-yl)propanoic acid in anhydrous DCM. Add 1.5 eq of oxalyl chloride dropwise at 0°C, followed by 2 drops of catalytic DMF.

    • Validation Checkpoint: Immediate and vigorous evolution of CO2​ and CO gas confirms the Vilsmeier-Haack type activation. Stir until gas evolution ceases (approx. 2 hours).

  • Friedel-Crafts Cyclization: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in dry DCM and cool to 0°C. Add 1.5 eq of anhydrous AlCl3​ in portions.

    • Validation Checkpoint: Upon addition of AlCl3​ , the solution will immediately transition to a deep red/orange color, indicating the formation of the stabilized acylium ion-aluminum complex.

  • Quenching & Isolation: Allow the reaction to warm to room temperature and stir for 4 hours. Quench by slowly pouring the mixture over crushed ice and 1M HCl.

    • Validation Checkpoint: The deep color will dissipate into a biphasic pale yellow mixture as the aluminum complex is destroyed.

  • Analytical Confirmation: Extract with DCM, dry over MgSO4​ , and concentrate.

    • Validation Checkpoint: 1H NMR will show the loss of one aromatic proton (from 9 to 8) due to the new C-C bond formation. IR will show a shift of the carbonyl stretch from ~1800 cm−1 (acid chloride) to ~1680 cm−1 (aryl-conjugated ketone).

References

  • Bradsher, C. K., & Kittila, R. S. (1950). AROMATIC CYCLODEHYDRATION. XXIV. CYCLIZATION OF DERIVATIVES OF (2-BIPHENYLYL)PYRUVIC ACID. ACS Publications. Available at:[Link] [1]

  • Molaid Chemical Database. (n.d.). 6,7-dihydro-2,3,9-trimethoxy-5H-dibenzocyclohepten-5-one. Molaid. Available at:[Link][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 448006, (+)-2-(4-Biphenyl)propionic acid. PubChem - NIH. Available at:[Link] [3]

Comparative

IR Spectroscopy Reference Guide: 3-([1,1'-Biphenyl]-2-yl)propanoic Acid &amp; Analytical Method Comparisons

Executive Summary For researchers and drug development professionals, 3-([1,1'-Biphenyl]-2-yl)propanoic acid serves as a critical structural motif and synthetic intermediate. Accurate vibrational characterization of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 3-([1,1'-Biphenyl]-2-yl)propanoic acid serves as a critical structural motif and synthetic intermediate. Accurate vibrational characterization of this ortho-substituted biphenyl compound is essential for confirming structural identity, assessing purity, and differentiating it from closely related positional isomers.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral lookups. Here, we will objectively compare the expected IR reference data of this compound against its structural alternatives, evaluate the performance of Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission sampling techniques, and establish self-validating experimental protocols to ensure absolute data integrity.

Spectral Reference Data & Structural Comparison

The IR spectrum of 3-([1,1'-Biphenyl]-2-yl)propanoic acid is defined by three primary structural features: the carboxylic acid moiety, the aliphatic propanoic chain, and the ortho-substituted biphenyl core.

Table 1: Key IR Vibrational Assignments
Functional GroupWavenumber Region (cm⁻¹)Intensity & ShapeVibrational Mode & Causality
Carboxylic Acid 3300 – 2500Very Broad, StrongO-H Stretch: Broadening is caused by strong intermolecular hydrogen bonding (dimerization) typical in solid-state carboxylic acids.
Carbonyl 1705 – 1720Sharp, Very StrongC=O Stretch: Unconjugated aliphatic carboxylic acid stretch.
Aromatic Ring 3100 – 3000Weak to MediumC-H Stretch: sp² hybridized carbon-hydrogen stretching.
Aliphatic Chain 2950 – 2850MediumC-H Stretch: Asymmetric and symmetric stretching of the -CH₂-CH₂- groups.
Aromatic Core ~1600, 1580, 1500Medium to StrongC=C Ring Stretch: Skeletal vibrations of the biphenyl system.
Biphenyl (Mono-sub) ~770 – 730 & ~700StrongOut-of-Plane (OOP) C-H Bend: Characteristic of the unsubstituted phenyl ring in the biphenyl system.
Biphenyl (Ortho-sub) ~770 – 735StrongOOP C-H Bend: Characteristic of the 1,2-disubstituted (ortho) phenyl ring. Overlaps with the mono-substituted band.
Differentiating Alternatives: Ortho vs. Para Isomers

In synthetic workflows, 3-([1,1'-Biphenyl]-2-yl)propanoic acid (the ortho-isomer) must frequently be distinguished from alternatives like 2-(Biphenyl-4-yl)propionic acid (the para-isomer)[1][2].

  • The Ortho-Isomer: Exhibits a massive, overlapping complex of bands between 770–730 cm⁻¹ (due to both the mono-substituted and ortho-disubstituted rings) alongside a sharp band near 700 cm⁻¹ .

  • The Para-Isomer: The para-disubstituted ring introduces a highly distinct, strong OOP bending vibration at 840–810 cm⁻¹ . The absence of this ~820 cm⁻¹ band is the definitive self-validating spectral checkpoint confirming the presence of the ortho-isomer rather than the para-isomer.

Analytical Methodology Comparison: ATR-FTIR vs. KBr Pellet

Choosing the correct sampling technique dictates the quality of the spectral data. The interaction between the infrared light and the sample fundamentally differs between transmission (KBr) and surface reflectance (ATR)[3].

Table 2: Performance Comparison for Solid Organic Acids
ParameterATR-FTIR (Surface Reflectance)KBr Pellet (Transmission)
Mechanism Evanescent wave penetrates 0.5–2 µm into the sample[3].IR beam passes through a diluted bulk sample[3].
Sensitivity Lower. Pathlength is fixed and shallow.Superior. Longer effective pathlength allows for trace impurity detection[4].
Sample Prep Minimal. Neat powder is pressed directly onto the crystal[5].Labor-intensive. Requires precise grinding and pressing[3].
Spectral Artifacts Peak intensities decrease at higher wavenumbers ( dp​∝λ ).Christiansen effect (asymmetric peak broadening) if particles are >2 µm.
Moisture Risk Low. Ideal for observing the true O-H stretch.High. Hygroscopic KBr can absorb water, masking the 3300-2500 cm⁻¹ O-H region[6].

Scientist's Insight: If your goal is high-throughput screening or avoiding moisture interference in the critical carboxylic O-H region, ATR is the undisputed choice[4][6]. However, if you are conducting quantitative trace analysis or matching against historical transmission libraries, the Beer-Lambert adherence of the KBr pellet makes it the superior method[4][5].

Self-Validating Experimental Protocols

To ensure trustworthiness, protocols must include built-in validation checks. Do not simply execute steps; verify the physical causality at each stage.

Protocol A: High-Resolution KBr Pellet Transmission
  • Preparation: Weigh ~1.5 mg of 3-([1,1'-Biphenyl]-2-yl)propanoic acid and ~150 mg of spectral-grade, oven-dried KBr (1% sample concentration prevents total absorption/peak "bottoming out").

  • Milling: Grind the mixture in an agate mortar for 2–3 minutes.

    • Causality Check: The particle size must be reduced to <2 µm (smaller than the shortest IR wavelength of 2.5 µm at 4000 cm⁻¹) to prevent scattering artifacts.

  • Pressing: Transfer to a 7 mm die and apply 10 tons of pressure under vacuum for 2 minutes. The vacuum removes trapped air, preventing structural micro-fractures.

  • Self-Validation Checkpoint: Hold the pellet up to a light source. It must be semi-transparent. Run a background scan; if the baseline transmittance is <70%, or if a massive water band at 3400 cm⁻¹ obscures the target O-H region[6], discard the pellet, re-dry the KBr, and repeat.

  • Analysis: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Protocol B: High-Throughput ATR-FTIR Analysis
  • Crystal Cleaning: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe.

  • Self-Validation Checkpoint: Collect a background spectrum. The baseline must be entirely flat. Any residual peaks indicate cross-contamination that will invalidate the sample spectrum.

  • Application: Place a small amount of the neat compound powder to completely cover the crystal.

  • Compression: Lower the pressure anvil.

    • Causality Check: Monitor the live IR spectrum. Stop increasing pressure when the C=O peak at ~1710 cm⁻¹ reaches maximum absorbance without broadening. Over-pressuring damages the crystal, while under-pressuring results in poor optical contact and weak signal-to-noise ratios.

  • Data Processing: Apply an "ATR Correction" algorithm in the spectrometer software to adjust relative peak intensities for direct comparison against transmission reference libraries.

Workflow Visualization

FTIR_Workflow Start Solid Sample: 3-([1,1'-Biphenyl]-2-yl)propanoic acid Decision Primary Analytical Goal? Start->Decision ATR_Path High-Throughput / Surface Analysis Decision->ATR_Path Speed/Routine KBr_Path Trace Analysis / Library Matching Decision->KBr_Path Sensitivity/Ref ATR_Prep Place neat powder on Diamond ATR crystal ATR_Path->ATR_Prep KBr_Prep Grind with dry KBr Press into 7mm pellet KBr_Path->KBr_Prep ATR_Scan Scan (Reflectance) Apply ATR Correction ATR_Prep->ATR_Scan KBr_Scan Scan (Transmission) Direct Beer-Lambert KBr_Prep->KBr_Scan Analysis Spectral Analysis: Identify C=O, O-H, and Ortho-substitution bands ATR_Scan->Analysis KBr_Scan->Analysis

Figure 1: Self-validating FTIR workflow for analyzing solid biphenyl derivatives.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Solution. Available at: [Link]

  • Specac Ltd. "Should I be using KBr pellets in FTIR Spectroscopy." Specac. Available at: [Link]

  • Kintek Solution. "What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample." Kindle-Tech. Available at: [Link]

  • ResearchGate Community. "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?" ResearchGate. Available at: [Link]

  • PubChem. "2(4-Biphenyl)propionic acid | C15H14O2 | CID 3082434." National Center for Biotechnology Information. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal of 3-([1,1'-Biphenyl]-2-yl)propanoic Acid

As a critical intermediate in drug development—particularly in the synthesis of biphenyl-containing active pharmaceutical ingredients (APIs) such as angiotensin II receptor antagonists and NSAID derivatives—3-([1,1'-Biph...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in drug development—particularly in the synthesis of biphenyl-containing active pharmaceutical ingredients (APIs) such as angiotensin II receptor antagonists and NSAID derivatives—3-([1,1'-Biphenyl]-2-yl)propanoic acid presents unique handling and disposal challenges.

This guide provides researchers and environmental health and safety (EHS) professionals with step-by-step, self-validating protocols. By understanding the molecular causality behind these procedures, laboratories can ensure strict regulatory compliance, environmental protection, and operational excellence.

Chemical Hazard Profiling & Causality

To design an effective disposal strategy, we must first deconstruct the molecule's dual nature:

  • Biphenyl Moiety (Lipophilicity & Toxicity): The biphenyl structure is highly lipophilic. This chemical property translates directly to severe aquatic toxicity and a high potential for environmental bioaccumulation[1]. Consequently, this compound must never be disposed of via standard wastewater or drain systems.

  • Propanoic Acid Moiety (Reactivity): As a weak organic acid, it can react exothermically with strong bases and oxidizers[2]. It must be strictly segregated from cyanides and sulfides to prevent the generation of lethal toxic gases (e.g., hydrogen cyanide or hydrogen sulfide).

Quantitative Hazard Data

Summarizing the physicochemical properties allows us to anticipate regulatory impacts and select appropriate containment materials.

PropertyEstimated ValueOperational & Regulatory Impact
Molecular Weight 226.27 g/mol Determines stoichiometric calculations for neutralization.
pKa ~4.5Mildly acidic; requires segregation from strong alkalis.
LogP ~3.8Highly lipophilic; poses a severe bioaccumulative risk.
Aquatic Toxicity Category 1Strictly prohibited from drain disposal; requires incineration.
EPA RCRA Code Unlisted (Pure)Managed as characteristic waste (e.g., D001, D002) if mixed[3].
Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system , ensuring that each step includes a verification check to prevent downstream contamination or regulatory violations.

Protocol A: Solid Waste Disposal (Unused powder, contaminated consumables)
  • Collection: Place all solid waste (powder, contaminated spatulas, weigh boats) into a leak-proof, high-density polyethylene (HDPE) container.

    • Causality: HDPE resists organic acid degradation far better than standard metals, preventing container breach.

  • Segregation: Store the container in a Satellite Accumulation Area (SAA) strictly designated for "Solid Organic Acids." Ensure no cyanides, sulfides, or strong oxidizers are present in the same secondary containment[2].

  • Labeling: Affix a hazardous waste tag immediately upon first drop. Label explicitly as "Toxic Solid Organic Acid - Contains Biphenyl Derivative."

  • Validation Check: Physically invert the sealed container (if safe and lightweight) or inspect the threading. Visually inspect the secondary containment bin; if any white crystalline residue is present, the primary container seal has failed and must be replaced immediately.

Protocol B: Liquid Waste Disposal (Reaction mixtures, solvent washes)
  • Solvent Categorization: Determine if the solvent carrier used in your workflow is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., methanol, ethyl acetate).

  • Transfer: Funnel the solution into the appropriate liquid waste carboy. Do not fill beyond 80% capacity.

    • Causality: Leaving 20% headspace prevents pressure buildup and potential rupture from ambient temperature fluctuations.

  • Regulatory Classification: If the waste is mixed with a flammable solvent (flash point < 60°C), it must be coded as D001 (Ignitable) . If the aqueous phase drops below pH 2, it must be coded as D002 (Corrosive) [3].

  • Validation Check: Ensure the carboy cap is securely tightened (do not use vented caps unless actively adding waste). Verify that the waste tag lists all constituent solvents by their IUPAC names, not abbreviations.

Waste Segregation Logic

The following decision matrix illustrates the proper segregation pathways for 3-([1,1'-Biphenyl]-2-yl)propanoic acid to ensure it reaches an EPA-compliant Treatment, Storage, and Disposal Facility (TSDF).

G Start Waste Generation: 3-([1,1'-Biphenyl]-2-yl) propanoic acid Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solvent) Start->Liquid Spill Spill Cleanup (Debris/PPE) Start->Spill SolidBin Solid Hazardous Waste Container Solid->SolidBin Halogenated Halogenated Solvent? Liquid->Halogenated Spill->SolidBin YesHal Halogenated Organic Waste Halogenated->YesHal Yes (e.g., DCM) NoHal Non-Halogenated Organic Waste Halogenated->NoHal No (e.g., MeOH) Incineration High-Temp Incineration (EPA Compliant) YesHal->Incineration NoHal->Incineration SolidBin->Incineration

Decision matrix for 3-([1,1'-Biphenyl]-2-yl)propanoic acid waste segregation.

Spill Response & Decontamination Methodology

In the event of a powder spill, standard sweeping can aerosolize the compound, creating an inhalation hazard. Follow this targeted methodology:

  • Evacuation & PPE: Don an N95/P100 particulate respirator, nitrile gloves, and safety goggles.

    • Causality: Fine biphenyl powders pose a severe respiratory hazard and act as localized skin irritants.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like sawdust, as the acid may react or the organic nature of the powder may create a combustible dust hazard.

  • Collection: Gently sweep the powder using a static-free brush and dustpan. To prevent dust clouds, you may lightly mist the air above the spill with water to weigh down aerosolized particles, but avoid soaking the powder.

  • Decontamination: Wipe the affected surface with a solvent capable of dissolving the lipophilic residue (e.g., isopropanol), followed by a thorough wash with mild soap and water. Dispose of all wipes as solid hazardous waste.

  • Validation Check: Shine a bright flashlight parallel to the floor/bench surface. Visually inspect for any residual crystalline sheen. If a sheen is visible, repeat step 4.

Regulatory Compliance & Authoritative Grounding

Under the Resource Conservation and Recovery Act (RCRA), pure 3-([1,1'-Biphenyl]-2-yl)propanoic acid is not a specifically listed P- or U-waste. However, the EPA mandates that any waste exhibiting hazardous characteristics (Ignitability, Corrosivity, Reactivity, or Toxicity) must be managed accordingly[3].

Because this compound is frequently dissolved in flammable or corrosive solvents during drug development, it almost always falls under the "derived-from" or characteristic waste rules. Furthermore, due to the severe aquatic toxicity of the biphenyl group, state-level environmental protection laws (such as California's Title 22) strictly regulate its disposal, mandating destruction via high-temperature incineration at a permitted TSDF rather than standard landfilling[2].

References
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes US Environmental Protection Agency (EPA) URL:[Link]

  • Chemical Waste - Segregation and Storage Guidelines University of Southern California (USC) Environmental Health & Safety URL:[Link]

  • Biphenyl - Hazardous Substance Fact Sheet & Aquatic Toxicity New Jersey Department of Health URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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